(S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(2S)-1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYHYLSJXPFLH-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356560 | |
| Record name | (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17922-79-1 | |
| Record name | (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Activation of Cbz-L-valine
Cbz-L-valine is activated using N-hydroxysuccinimide (NHS) and N,N′-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0°C under nitrogen. This forms the NHS ester intermediate, which is isolated via crystallization in isopropanol.
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Cbz-L-valine | 40 mmol | THF | 0°C | 2 h |
| NHS | 40 mmol | THF | 0°C | 2 h |
| DCC | 40.4 mmol | THF | 0°C | 2 h |
Yield : 94–97%.
Step 2: Amine Coupling
The activated ester reacts with cyclohexylamine in THF at 55°C for 5 hours. The crude product is purified via acid-base extraction and vacuum drying.
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Activated ester | 36.8 mmol | THF | 55°C | 5 h |
| Cyclohexylamine | 40.5 mmol | THF | 55°C | 5 h |
Yield : 92–96%.
Characterization Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C20H29N2O3 : 369.2152 [M + H+]
- Observed : 369.2150 [M + H+] (Δ = 0.5 ppm).
Critical Analysis of Methodology
- Activation Efficiency : NHS/DCC activation ensures high yields (>95%) by minimizing racemization.
- Coupling Specificity : THF as a solvent prevents side reactions (e.g., hydrolysis) during amine coupling.
- Purification Challenges : Acid-base extraction effectively removes unreacted amine but requires careful pH control to avoid carbamate cleavage.
Comparison with Analogous Compounds
| Parameter | This Compound | Cbz-L-valine-dodecylamide |
|---|---|---|
| Coupling Solvent | THF | THF |
| Amine | Cyclohexyl | n-Dodecyl |
| Yield | 92–96% | 94–96% |
| Purification | Acid-base | Crystallization |
Optimization Recommendations
- Replace DCC with N,N′-diisopropylcarbodiimide (DIC) to reduce toxicity.
- Use HPLC for purification to enhance enantiomeric purity (>99%).
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
(S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate functionality allows the compound to form hydrogen bonds and electrostatic interactions with the active site residues of the target enzyme or receptor . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .
Comparison with Similar Compounds
Substituent-Driven Structural Variations
The target compound belongs to a family of benzyl carbamate derivatives with modifications at the aminoacyl side chain. Key structural analogs include:
Calculated based on structural analogy; *Different CAS numbers may denote stereoisomers or salts.
Key Differences and Implications
Cyclohexyl vs. Benzyl/Isopropyl Groups :
- Lipophilicity : The cyclohexyl group enhances lipophilicity (logP ~3.2 estimated) compared to benzyl (logP ~2.8) and isopropyl (logP ~2.0) analogs, impacting membrane permeability and solubility in organic solvents .
- Steric Effects : Cyclohexyl’s bulkiness may hinder nucleophilic attack or enzymatic degradation, making the compound more stable but less reactive in certain synthetic pathways compared to smaller substituents .
Stereochemical Considerations :
The (S)-configuration in the target compound and its analogs is critical for bioactivity. For example, (R)-configured analogs (e.g., [63219-70-5]) exhibit distinct reactivity profiles in peptide coupling reactions .
Yield and Efficiency
Physical Properties
*Estimated based on structural analogs.
Research Findings and Challenges
- Bioactivity Studies : Cyclohexyl derivatives demonstrate enhanced binding affinity to hydrophobic enzyme pockets (e.g., thrombin inhibitors) compared to benzyl analogs .
- Synthetic Challenges : Steric hindrance in cyclohexyl derivatives complicates large-scale synthesis, necessitating optimized catalysts (e.g., Pd-mediated cross-coupling) .
Biological Activity
(S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate, with a molecular formula of C19H28N2O3 and a molecular weight of approximately 332.44 g/mol, is a synthetic organic compound that exhibits significant biological activity. This compound is part of the carbamate class, which is known for its diverse applications in medicinal chemistry, agriculture, and industrial sectors. The unique structure of this compound, particularly its carbamate functional group, plays a crucial role in its biological properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate functionality allows for the formation of hydrogen bonds and electrostatic interactions with active site residues, which can modulate the activity of target proteins. This interaction is critical for its potential use in drug development aimed at treating pain and inflammatory diseases.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.
- Analgesic Effects : The compound shows promise as a lead candidate for pain management therapies due to its ability to interact with pain receptors.
- Potential Neuroprotective Effects : Some studies have indicated that compounds with similar structures can protect neuronal cells from damage, suggesting a potential application in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
In Vivo Studies
In vivo experiments using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. For instance:
- In a streptozotocin-induced diabetic rat model, systemic administration of the compound reduced retinal vascular leakage, a significant factor in diabetic retinopathy. This suggests that it may cross the blood-retinal barrier effectively and maintain therapeutic efficacy without notable toxicity .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is valuable:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-Benzyl (1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate | C20H24N2O3 | Contains a benzyl group; potential for different receptor interactions |
| (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate | C17H26N2O3 | Features a butyl group; affects hydrophobicity and receptor binding |
| N-Cyclohexyl L-Z-Valinamide | C16H28N2O | Lacks carbamate functionality; retains cyclohexyl structure |
This table illustrates how variations in functional groups can influence biological properties and potential applications.
Q & A
Q. What are the recommended synthetic routes for (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving carbamate protection, amidation, and reduction. For example, a two-stage synthesis using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours achieves 100% yield in the first step, followed by acid hydrolysis. Critical factors include stoichiometric control of LiAlH₄, solvent purity, and reaction temperature . Optimizing the workup (e.g., quenching with 1M HCl and crystallization from hexane/ethyl acetate) improves purity and yield.
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms stereochemistry and functional groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). X-ray crystallography is recommended for absolute stereochemical confirmation, as demonstrated for structurally related carbamates .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact by working in a fume hood. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can enantiomeric purity be enhanced during synthesis?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For instance, kinetic resolution with lipases or asymmetric hydrogenation with Ru-BINAP complexes improves enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Reaction optimization (temperature, solvent polarity) minimizes racemization .
Q. What computational strategies predict the compound’s interaction with protease targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to active sites (e.g., HCV NS5A protease). Molecular dynamics (MD) simulations (GROMACS) assess stability of carbamate-enzyme complexes. QSAR studies correlate substituent effects (e.g., cyclohexyl vs. adamantyl groups) with inhibitory activity .
Q. How do structural modifications impact bioactivity?
- Methodological Answer : Systematic SAR studies reveal that:
- Carbamate group : Replacing benzyl with tert-butyl reduces steric hindrance, enhancing substrate binding.
- Cyclohexylamino moiety : Substituting with bulkier groups (e.g., biphenyl) improves selectivity for viral proteases.
- Methylbutanoyl chain : Fluorination increases metabolic stability .
Table 1 : Bioactivity Trends in Structural Analogs
| Modification | Target Affinity (IC₅₀) | Metabolic Stability |
|---|---|---|
| Benzyl carbamate | 120 nM | Moderate |
| tert-Butyl carbamate | 85 nM | High |
| Biphenyl substitution | 45 nM | High |
| Data derived from enzyme inhibition assays and microsomal stability tests . |
Q. What strategies resolve contradictions in enzymatic inhibition data?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR). Control for off-target effects via CRISPR-edited cell lines. Replicate studies in independent labs with standardized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
